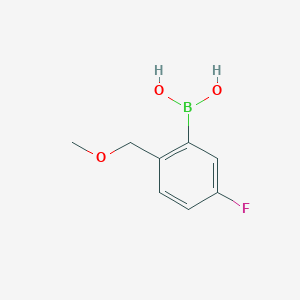

5-Fluoro-2-(methoxymethyl)phenylboronic acid

描述

5-Fluoro-2-(methoxymethyl)phenylboronic acid: is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a fluorine atom and a methoxymethyl group attached to a phenyl ring, along with a boronic acid functional group.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methoxymethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-Fluoro-2-(methoxymethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar palladium-catalyzed borylation reactions on a larger scale, with optimizations for yield and purity.

化学反应分析

Types of Reactions: 5-Fluoro-2-(methoxymethyl)phenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

5-Fluoro-2-(methoxymethyl)phenylboronic acid (C8H10BFO3) is a boronic acid derivative with a molecular weight of approximately 183.973 g/mol. It contains a boronic acid functional group, characterized by a boron atom bonded to a hydroxyl group and an aryl group. The fluorine atom and methoxymethyl group in its structure enhance its reactivity and solubility, making it useful in various chemical applications.

Applications in Organic Synthesis

This compound is a key intermediate in organic synthesis. Arylboronic acids, including this compound, participate in Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that allows for the creation of complex organic molecules with specific functionalities. These molecules are useful in drug discovery, materials science, and agriculture.

Biomedical Applications

Boronic acid compounds have a variety of biomedical applications . Phenyl boronic acid and its derivatives can bind to various biological molecules .

Boron Neutron Capture Therapy (BNCT) Research is ongoing into the use of specific boron-containing molecules for BNCT, a type of cancer therapy. Certain isotopes of boron can capture neutrons and emit radiation that can destroy nearby cancer cells. While this compound itself might not be a candidate for BNCT due to its structure, it serves as a model molecule for designing new boron-containing agents for this application.

Drug Development and Molecular Biology Interaction studies involving this compound help elucidate its potential roles in drug development and molecular biology.

作用机制

The mechanism of action for 5-Fluoro-2-(methoxymethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

相似化合物的比较

- 5-Fluoro-2-methoxyphenylboronic acid

- 5-Fluoro-2-methylphenylboronic acid

- 2-Fluoro-5-methoxyphenylboronic acid

Uniqueness: The presence of both a fluorine atom and a methoxymethyl group in 5-Fluoro-2-(methoxymethyl)phenylboronic acid provides unique electronic and steric properties that can influence its reactivity and selectivity in cross-coupling reactions .

生物活性

5-Fluoro-2-(methoxymethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with diols and have been widely studied for their applications in drug development, particularly in the treatment of cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with a fluorine atom and a methoxymethyl group, which enhances its solubility and reactivity. The boronic acid functional group allows it to form reversible covalent bonds with biomolecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Targeting Kinases : Similar compounds have demonstrated the ability to inhibit serine/threonine kinases, which play critical roles in various cellular processes including cell growth and differentiation .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have suggested that this compound can induce apoptosis in cancer cells by modulating key signaling pathways.

- Antimicrobial Properties : Like other boronic acids, it may possess antimicrobial effects, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through the inhibition of inflammatory mediators.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces levels of inflammatory cytokines |

Case Studies

Several studies have explored the efficacy of this compound:

- Case Study 1 : A study published in ACS Chemical Biology evaluated the compound's effects on human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting potential as an anticancer agent .

- Case Study 2 : Another investigation focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings showed that it effectively inhibited bacterial growth, highlighting its therapeutic potential in treating resistant infections.

Research Findings

Recent research has provided insights into the pharmacokinetics and bioavailability of this compound:

- Bioavailability : The compound demonstrated favorable absorption characteristics in preclinical models, suggesting good potential for oral administration.

- Metabolism : Studies indicate that it is metabolized by cytochrome P450 enzymes, leading to various metabolites with distinct biological activities .

属性

IUPAC Name |

[5-fluoro-2-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-13-5-6-2-3-7(10)4-8(6)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWWSXGVWWPNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。